molecular formula C5H11ClN2 B3037626 2-Amino-2-methylbutanenitrile hydrochloride CAS No. 50846-37-2

2-Amino-2-methylbutanenitrile hydrochloride

Cat. No.: B3037626
CAS No.: 50846-37-2
M. Wt: 134.61 g/mol
InChI Key: CMEICJISPBNHCN-UHFFFAOYSA-N
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Description

2-Amino-2-methylbutanenitrile hydrochloride is a chemical compound with the molecular formula C5H11ClN2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications.

Scientific Research Applications

2-Amino-2-methylbutanenitrile hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

2-Amino-2-methylbutanenitrile hydrochloride is toxic if swallowed or inhaled, and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylbutanenitrile hydrochloride typically involves the reaction of 2-Amino-2-methylbutanenitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The general reaction can be represented as follows:

2-Amino-2-methylbutanenitrile+Hydrochloric acid2-Amino-2-methylbutanenitrile hydrochloride\text{2-Amino-2-methylbutanenitrile} + \text{Hydrochloric acid} \rightarrow \text{this compound} 2-Amino-2-methylbutanenitrile+Hydrochloric acid→2-Amino-2-methylbutanenitrile hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylbutanenitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-2-methylbutanenitrile hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can engage in electrophilic interactions. These properties make it a valuable tool in studying biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methylbutanenitrile hydrochloride stands out due to its specific reactivity and stability. Its unique combination of an amino group and a nitrile group allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-amino-2-methylbutanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-3-5(2,7)4-6;/h3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEICJISPBNHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50846-37-2
Record name Butanenitrile, 2-amino-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50846-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-methylbutanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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